C20-Dihydroceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

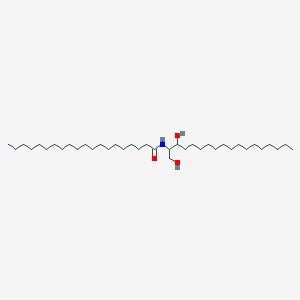

N-(1,3-dihydroxyoctadecan-2-yl)icosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAUSWHRQBSECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Functions of C20-Dihydroceramide: An In-depth Technical Guide

Executive Summary: C20-Dihydroceramide (N-eicosanoylsphinganine) is a key intermediate in the de novo biosynthesis of sphingolipids. Historically considered a biologically inert precursor to the more bioactive C20-ceramide, recent research has unveiled its distinct and critical roles in a variety of cellular processes. This guide provides a comprehensive overview of the synthesis, biological functions, and analytical methodologies related to this compound. We explore its function as a signaling molecule in regulating autophagy, its complex involvement in cell fate decisions, its contribution to skin barrier integrity, and its emerging role as a biomarker in cardiometabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of this specific dihydroceramide species.

Introduction to Dihydroceramides

Sphingolipids are a class of bioactive lipids that are integral structural components of cellular membranes and serve as critical signaling molecules in numerous physiological and pathological processes.[1][2] The central molecule in sphingolipid metabolism is ceramide, which is involved in regulating apoptosis, cell growth arrest, differentiation, and senescence.[1] Dihydroceramides (dhCer) are the immediate precursors to ceramides in the de novo synthesis pathway.[1][3] For many years, they were considered inactive intermediates.[4][5] However, a growing body of evidence now demonstrates that dihydroceramides, including the C20 species, possess unique biological activities distinct from their ceramide counterparts.[4][5] These functions include the induction of autophagy, modulation of cell stress responses, and regulation of cell growth.[4][6]

This compound is characterized by a sphinganine backbone N-acylated with a 20-carbon fatty acid (eicosanoic acid).[7] Its biological activity is closely tied to its synthesis by specific enzymes and its subsequent conversion to C20-ceramide, a process that represents a critical regulatory node in cellular signaling.

De Novo Biosynthesis of this compound

The de novo synthesis of all sphingolipids originates in the endoplasmic reticulum (ER).[2][8] This pathway is the sole metabolic entry point for the creation of the sphingoid backbone and is therefore tightly regulated.[1]

The synthesis of this compound proceeds through the following key steps:

-

Condensation: The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) , to form 3-ketosphinganine.[8][9]

-

Reduction: 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase (KDSR) .[8]

-

N-acylation: Sphinganine is acylated by a (dihydro)ceramide synthase (CerS). The specificity for the C20 acyl chain is primarily determined by Ceramide Synthase 4 (CerS4) , which preferentially uses C18:0-CoA and C20:0-CoA as substrates to produce C18- and this compound, respectively.[1][8]

-

Desaturation: this compound can then be converted to C20-ceramide through the introduction of a 4,5-trans-double bond in the sphinganine backbone. This final step of ceramide synthesis is catalyzed by dihydroceramide desaturase 1 (DEGS1) .[1][3][9]

The relative activities of CerS4 and DEGS1 determine the intracellular ratio of this compound to C20-ceramide, a balance that is crucial for dictating cellular outcomes.

Core Biological Functions and Signaling

While its corresponding ceramide is a well-established mediator of apoptosis, this compound's functions are more nuanced, often promoting cell survival or homeostasis under stress.

Regulation of Autophagy

One of the most well-documented roles of dihydroceramide accumulation is the induction of autophagy.[4][6] Autophagy is a cellular degradation and recycling process that maintains homeostasis, particularly during periods of stress or nutrient deprivation.

Inhibition of the enzyme DEGS1, either pharmacologically (e.g., with fenretinide) or genetically, leads to the accumulation of endogenous dihydroceramides, including the C16:0 species.[6] This accumulation triggers ER stress and the unfolded protein response (UPR), which in turn activates the autophagic machinery.[6] The result is the formation of autophagosomes and a cellular state geared towards survival, often accompanied by a delay in the G1/S phase of the cell cycle and reduced proliferation.[6] This pro-survival autophagic response is a key distinction from the pro-death pathways typically activated by ceramides.

Role in Apoptosis and Mitochondrial Function

The functions of dihydroceramides are often defined in contrast to ceramides, particularly regarding programmed cell death.

-

Apoptosis: While very-long-chain ceramides (like C20) are known to induce apoptosis and mitochondrial dysfunction, their dihydroceramide precursors are generally considered unable to directly decrease mitochondrial function.[10][11] In fact, some evidence suggests that dihydroceramides can interfere with apoptosis by inhibiting the formation of ceramide-based channels in the outer mitochondrial membrane, which are required for the release of pro-apoptotic factors like cytochrome c.[3][10]

-

Mitochondrial ROS: Despite their limited direct impact on mitochondrial integrity, the accumulation of dihydroceramides has been linked to the production of reactive oxygen species (ROS) in mitochondria, which can contribute to cellular stress.[12]

Implications in Cardiometabolic Diseases

Recent lipidomic studies in large human cohorts have identified circulating dihydroceramides as potential biomarkers for metabolic disorders. Increased plasma levels of several dihydroceramide species, including C20:0, have been associated with markers of obesity (waist circumference) and are shown to be predictors of insulin sensitivity and the onset of type 2 diabetes (T2D).[13]

| This compound Species | Associated Condition | Quantitative Finding | Study Population | Reference |

| dhCer C20:0 | Type 2 Diabetes (T2D) | Associated with higher T2D risk | EPIC-Potsdam study | [14] |

| dhCer C20:0 | Obesity Marker | Associated with waist circumference | Research studies | [13] |

Table 1: Association of this compound with Cardiometabolic Risk.

Contribution to Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, contains a unique lipid matrix composed primarily of ceramides, cholesterol, and free fatty acids, which is essential for its barrier function.[15] Dihydroceramides are also present in this matrix.[16] While the 4,5-trans-double bond in ceramides was thought to be critical for barrier integrity, studies on model membranes have shown that long-chain dihydroceramides (including C20) form thermally stable domains and create membranes with permeability that is comparable to, or only slightly greater than, those formed with ceramides.[16] This suggests that this compound is an underappreciated but important component contributing to the heterogeneity and resilience of the epidermal barrier.[16] Furthermore, ceramides with acyl chains of C20 or longer have been shown to improve both the moisturizing and barrier functions of the stratum corneum.[17]

Experimental Methodologies

The study of this compound relies on precise analytical techniques for its quantification and robust cellular assays to determine its function.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species, including this compound, from complex biological matrices.[9][18]

General Protocol:

-

Sample Preparation: Biological samples (e.g., 10-50 µL of plasma, cell pellets) are thawed on ice.[18][19]

-

Internal Standard Spiking: A solution containing a known amount of a non-naturally occurring or stable isotope-labeled internal standard (e.g., C17-dihydroceramide or D7-C20-dihydroceramide) is added to each sample for accurate quantification.[18][20]

-

Lipid Extraction: Lipids are extracted using a solvent system, most commonly a chloroform/methanol mixture based on the method of Bligh and Dyer.[19] Following solvent addition and vortexing, phases are separated by centrifugation, and the organic (lipid-containing) phase is collected.

-

Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a solvent compatible with the LC system (e.g., methanol/acetonitrile).

-

LC Separation: The reconstituted sample is injected onto a reverse-phase liquid chromatography column (e.g., C18). A gradient of mobile phases is used to separate the different lipid species based on their polarity and acyl chain length.[9][19]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive mode.[19] Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for this compound (m/z 598.6 for [M+H]⁺) is selected and fragmented, and a specific product ion (m/z 266.3, corresponding to the sphinganine backbone after loss of water) is monitored.[20]

Key Functional Assays

-

Autophagy Assessment: The induction of autophagy can be monitored by tracking the conversion of the soluble protein LC3-I to the lipidated, autophagosome-associated form LC3-II via Western blot. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

-

Apoptosis and Cell Viability Assays: To differentiate the effects of this compound from C20-ceramide, apoptosis can be measured using flow cytometry after staining cells with Annexin V (an early apoptotic marker) and propidium iodide (PI, a late apoptotic/necrotic marker).

-

Analysis of ER Stress: The activation of the unfolded protein response (UPR) can be assessed by Western blot analysis of key ER stress markers, such as phosphorylated PERK, IRE1α, and the expression of ATF4 and CHOP.

Conclusion and Future Directions

This compound has emerged from the shadow of its well-known ceramide counterpart to be recognized as a bioactive lipid with distinct cellular functions. Its role in promoting survival through autophagy, its complex interplay with apoptotic pathways, and its contribution to skin barrier function highlight its importance in cellular homeostasis. Furthermore, its association with major cardiometabolic diseases positions this compound as a promising biomarker for risk stratification and a potential target for therapeutic intervention.

Future research should focus on identifying the specific protein effectors that bind to this compound to mediate its signaling functions. A deeper understanding of the tissue-specific regulation of CerS4 and DEGS1 will be crucial to unraveling how the balance between this compound and C20-ceramide is maintained in health and dysregulated in disease. Such knowledge will be invaluable for the development of novel drugs targeting sphingolipid metabolism for the treatment of cancer, metabolic disorders, and dermatological conditions.

References

- 1. air.unimi.it [air.unimi.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroceramides: their emerging physiological roles and functions in cancer and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. C20 Dihydroceramide | C38H77NO3 | CID 5283574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 11. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipotype.com [lipotype.com]

- 13. metabolon.com [metabolon.com]

- 14. Dihydroceramide- and ceramide-profiling provides insights into human cardiometabolic disease etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. The role of the trans double bond in skin barrier sphingolipids: permeability and infrared spectroscopic study of model ceramide and dihydroceramide membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 19. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

C20-Dihydroceramide: A Bioactive Sphingolipid in Cellular Signaling Cascades

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules, including the specific C20 acyl-chain variant, as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the role of C20-dihydroceramide in orchestrating key cell signaling cascades. It delves into its synthesis, its impact on cellular processes such as autophagy and apoptosis, and its interplay with crucial signaling pathways including the Akt/mTOR and endoplasmic reticulum (ER) stress responses. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Introduction to this compound

Dihydroceramides are immediate precursors of ceramides in the de novo sphingolipid synthesis pathway.[1] The defining structural feature of a dihydroceramide is the absence of the 4,5-trans double bond in the sphingoid base backbone, a characteristic that distinguishes it from its more extensively studied ceramide counterpart.[2] The this compound species is characterized by a 20-carbon acyl chain attached to the sphingoid base. The synthesis of this compound is primarily catalyzed by ceramide synthase 2 (CerS2), which exhibits a preference for very-long-chain fatty acyl-CoAs, including C20-CoA.[3][4]

Initially considered biologically inactive, recent research has demonstrated that the accumulation of dihydroceramides, including the C20 species, can profoundly influence cellular fate.[1] These molecules are now recognized as key players in a variety of cellular responses, including the induction of autophagy, apoptosis, and cell cycle arrest, often initiated by the induction of ER stress.[1][3]

This compound Synthesis and Metabolism

The primary route for this compound synthesis is the de novo pathway, which occurs at the endoplasmic reticulum (ER). This pathway begins with the condensation of serine and palmitoyl-CoA.[1] The subsequent acylation of the sphinganine backbone with an eicosanoyl-CoA (20:0-CoA) by CerS2 results in the formation of this compound.[3] This molecule can then be desaturated by dihydroceramide desaturase 1 (DEGS1) to form C20-ceramide.[5] The balance between this compound and C20-ceramide levels, often expressed as the dihydroceramide:ceramide ratio, is emerging as a critical determinant of cellular outcomes.[6]

Figure 1: De novo synthesis of this compound.

Role in Cell Signaling Cascades

The accumulation of this compound has been implicated in the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A primary mechanism through which dihydroceramides exert their effects is the induction of ER stress and the subsequent activation of the Unfolded Protein Response (UPR).[1] The accumulation of dihydroceramides within the ER membrane is thought to alter its biophysical properties, leading to the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[7][8] This can lead to a range of downstream effects, including a transient arrest of the cell cycle and, if the stress is prolonged or severe, the induction of autophagy or apoptosis.[1]

Figure 2: this compound induced ER stress and UPR.

Autophagy

Dihydroceramide accumulation is a known trigger of autophagy, a cellular process of self-digestion of cytoplasmic components.[9] This can be a pro-survival mechanism to cope with cellular stress or a pathway to cell death.[6] The induction of autophagy by dihydroceramides is often linked to the UPR and the inhibition of the Akt/mTORC1 signaling pathway.[7] Specifically, dihydroceramide accumulation can lead to the impairment of autophagic flux, resulting in the accumulation of autophagosomes.[9]

Apoptosis

While ceramides are well-established inducers of apoptosis, dihydroceramides have a more complex role. Some studies suggest that dihydroceramides themselves can promote apoptosis, particularly in the context of prolonged ER stress.[3] Conversely, other evidence indicates that dihydroceramides can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, which are necessary for the release of pro-apoptotic factors.[10] The ultimate effect of this compound on apoptosis likely depends on the cellular context and the overall balance of different sphingolipid species.

Akt/mTOR Signaling Pathway

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Several studies have shown that ceramides can inhibit Akt signaling.[11][12] While direct evidence for this compound is limited, it is plausible that its accumulation and subsequent effects on the ER and cellular stress responses could indirectly lead to the downregulation of Akt activity, thereby contributing to the induction of autophagy and inhibition of cell proliferation.

Figure 3: Overview of this compound signaling pathways.

Quantitative Data on Dihydroceramide Effects

The following table summarizes quantitative findings on the effects of dihydroceramides on cellular processes. It is important to note that much of the existing research has utilized short-chain, cell-permeable dihydroceramide analogs (e.g., C2-dihydroceramide) for experimental purposes.

| Parameter | Cell Type/Model | Treatment | Observed Effect | Reference |

| Autophagic Flux | Human Liver Chang Cells | Free Fatty Acids (leading to increased dihydroceramide) | Impairment of autophagic flux | [9] |

| Apoptosis | Enteric Neurons | 25 µM C2-dihydroceramide | No significant increase in Caspase 3/7 activity | [11] |

| Ceramide Channel Formation | Isolated Mitochondria | C16-dihydroceramide | 51% inhibition of ceramide-induced membrane permeabilization | [10] |

| Akt Phosphorylation | HEK-293 Cells | 50 µM C2-dihydroceramide | No significant decrease in AKT-1 phosphorylation | [13] |

Experimental Protocols

Cell Culture and Treatment with Dihydroceramide

Objective: To assess the cellular effects of this compound.

Materials:

-

Cell line of interest (e.g., U87MG glioblastoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (solubilized in an appropriate vehicle, e.g., ethanol or DMSO)

-

Vehicle control (e.g., ethanol or DMSO)

-

Sterile culture plates and consumables

Procedure:

-

Seed cells in culture plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10-50 µM). Prepare a vehicle control with the same final concentration of the solvent.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).

-

At each time point, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, lipid extraction for mass spectrometry, or cell viability assays).

Quantification of this compound by LC-MS/MS

Objective: To measure the intracellular levels of this compound.

Materials:

-

Cell pellets

-

Internal standard (e.g., C17-dihydroceramide)

-

Chloroform, Methanol, Water (HPLC grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add a solution of chloroform:methanol (1:2, v/v).

-

Add the internal standard.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transition for this compound should be determined empirically or from the literature.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Analysis of Signaling Pathway Activation by Western Blotting

Objective: To assess the phosphorylation status of key signaling proteins (e.g., Akt, mTOR) following this compound treatment.

Materials:

-

Cell lysates from treated and control cells

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound has emerged from the shadow of its ceramide counterpart to be recognized as a significant bioactive lipid that actively participates in cell signaling. Its ability to induce ER stress and modulate key pathways such as autophagy and apoptosis positions it as a critical regulator of cellular homeostasis. For researchers and drug development professionals, understanding the nuances of this compound signaling opens up new avenues for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated, such as cancer and neurodegenerative disorders.

Future research should focus on elucidating the specific protein interactors of this compound to more precisely define its downstream signaling cascades. The development of more specific pharmacological tools to modulate the activity of CerS2 and DEGS1 will be crucial in dissecting the distinct roles of this compound versus C20-ceramide. Furthermore, a deeper understanding of how the cellular context dictates the pro-survival versus pro-death outcomes of this compound accumulation will be vital for harnessing its therapeutic potential.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 6. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dysregulation of ceramide metabolism causes phytoceramide-dependent induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress [mdpi.com]

- 12. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Endogenous Synthesis of C20-Dihydroceramide in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the endogenous synthesis of C20-dihydroceramide in hepatocytes. Dihydroceramides are immediate precursors to ceramides, a class of bioactive sphingolipids implicated in a myriad of cellular processes, including signaling, apoptosis, and insulin resistance. The acyl chain length of these molecules is a critical determinant of their biological function. This document details the enzymatic machinery responsible for the synthesis of this compound, with a focus on Ceramide Synthase 4 (CerS4). Furthermore, it outlines detailed experimental protocols for the quantification of this compound and explores its emerging role in hepatocyte signaling pathways, particularly the NF-κB and JAK/STAT3 pathways. Quantitative data from relevant studies are summarized, and key pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a class of lipids that play crucial roles not only as structural components of cell membranes but also as signaling molecules governing a wide range of cellular processes. Dihydroceramides, the direct precursors of ceramides, were once considered biologically inert intermediates. However, recent evidence has highlighted their distinct biological activities. The N-acyl chain length of dihydroceramides and ceramides is a key determinant of their function. This compound, a species with a 20-carbon fatty acid chain, is endogenously synthesized in hepatocytes and has been implicated in cellular signaling and pathophysiology. Understanding the synthesis and function of this specific dihydroceramide species is of growing interest in the context of liver health and disease.

The De Novo Synthesis Pathway of this compound

The primary route for this compound synthesis in hepatocytes is the de novo pathway, which occurs in the endoplasmic reticulum (ER). This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to generate sphinganine. The final and chain-length-specific step in dihydroceramide synthesis is the acylation of sphinganine.

Ceramide Synthases (CerS): Architects of Acyl Chain Diversity

The N-acylation of sphinganine is catalyzed by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[1]

-

CerS1: Primarily utilizes C18-CoA.

-

CerS2: Responsible for the synthesis of very-long-chain ceramides (C22-C24).[1]

-

CerS3: Synthesizes ceramides with ultra-long-chain fatty acids (C26 and longer).

-

CerS4: Exhibits a preference for C18- and C20-CoAs, and is therefore the key enzyme in the synthesis of this compound.[1]

-

CerS5 and CerS6: Primarily utilize C16-CoA.[1]

The expression and activity of these enzymes vary between tissues, and their regulation is critical for maintaining cellular sphingolipid homeostasis. In the liver, multiple CerS isoforms are expressed, with CerS2 being highly abundant. However, CerS4 is the specific synthase responsible for the production of this compound.

Following its synthesis, this compound can be desaturated by dihydroceramide desaturase (DEGS) to form C20-ceramide.

Visualization of the De Novo Synthesis Pathway

Quantitative Data on this compound in Hepatocytes

The precise quantification of individual sphingolipid species is crucial for understanding their biological roles. While comprehensive datasets specifically detailing this compound levels in primary hepatocytes are limited in the literature, studies on whole liver tissue and serum provide valuable insights. The following table summarizes representative data on C20-ceramide (the desaturated product of this compound) and related dihydroceramides from human studies. It is important to note that dihydroceramide levels are generally lower than their ceramide counterparts.

| Sample Type | Condition | C20-Ceramide Level (p-value) | C18-Dihydroceramide Level (p-value) | C24-Dihydroceramide Level (p-value) | Reference |

| Serum | Liver Transplant Rejection | Decreased (p = 0.042) | Decreased (p = 0.022) | Decreased (p = 0.060) | [2] |

| Serum | Ischemic Type Biliary Lesions | Not Reported | Decreased (p = 0.044) | Decreased (p = 0.011) | [2] |

Experimental Protocols

The accurate quantification of this compound in hepatocytes requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of this compound in Hepatocytes by LC-MS/MS

This protocol is a composite based on established methods for sphingolipid analysis in liver tissue.

1. Sample Preparation and Lipid Extraction:

-

Cell Lysis: Wash cultured hepatocytes with ice-cold phosphate-buffered saline (PBS). Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet.

-

Homogenization: Resuspend the cell pellet in a small volume of water. Homogenize the cell suspension using a probe sonicator or a bead beater.

-

Protein Quantification: Use a small aliquot of the homogenate for protein quantification (e.g., BCA assay) to normalize the lipid data.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the remaining homogenate, add a mixture of chloroform:methanol (1:2, v/v) and an internal standard (e.g., C17:0-dihydroceramide).

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

-

Mobile Phase: A gradient of two mobile phases is typically employed. For example:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

-

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of dihydroceramides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Precursor Ion: The [M+H]+ ion of this compound.

-

Product Ion: A characteristic fragment ion, typically corresponding to the sphingoid base backbone.

-

-

3. Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the ratio of the peak area of this compound to that of the internal standard.

-

Determine the concentration of this compound using a calibration curve generated with known amounts of a this compound standard.

-

Normalize the final concentration to the protein content of the initial cell homogenate.

Experimental Workflow Visualization

Signaling Pathways Involving this compound in Hepatocytes

While research into the specific signaling roles of this compound is ongoing, studies on CerS4, the enzyme responsible for its synthesis, have provided initial insights.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. In the context of liver cancer, CerS4 has been shown to influence this pathway.

-

CerS4 and NF-κB Activation: Studies in hepatocellular carcinoma (HCC) cells have demonstrated that high expression of CerS4 is associated with increased cell proliferation.[3] Knockdown of CerS4 in these cells leads to a decrease in the nuclear translocation of NF-κB, suggesting that CerS4 activity, and by extension its product this compound or C20-ceramide, may promote NF-κB signaling in this context.[3] The proposed mechanism involves the regulation of key components of the NF-κB signaling cascade.[3]

The JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation and cell proliferation. Ceramides, in general, have been shown to activate the JAK/STAT3 pathway in hepatocytes.[4]

-

Ceramide-Induced STAT3 Phosphorylation: Treatment of hepatoma cells with cell-permeable ceramide analogs leads to increased phosphorylation of STAT3.[4] This activation of STAT3 can, in turn, regulate the transcription of target genes. While these studies have used general ceramide analogs, it is plausible that specific ceramide species, including C20-ceramide derived from this compound, contribute to this effect.

Visualization of this compound-Related Signaling

Conclusion

The endogenous synthesis of this compound in hepatocytes is a highly specific process orchestrated by Ceramide Synthase 4. While historically overlooked, dihydroceramides are emerging as bioactive lipids with distinct cellular functions. The development of advanced analytical techniques, such as LC-MS/MS, has enabled the precise quantification of individual sphingolipid species, paving the way for a deeper understanding of their roles in health and disease. The implication of CerS4 and its products in key signaling pathways such as NF-κB and JAK/STAT3 in hepatocytes highlights the potential of this compound as a signaling molecule and a therapeutic target in liver diseases. Further research is warranted to fully elucidate the specific functions of this compound and its downstream product, C20-ceramide, in hepatocyte biology and pathology. This technical guide provides a foundational resource for researchers and drug development professionals to navigate this exciting and evolving area of sphingolipid research.

References

- 1. researchgate.net [researchgate.net]

- 2. Low Serum Levels of (Dihydro-)Ceramides Reflect Liver Graft Dysfunction in a Real-World Cohort of Patients Post Liver Transplantation. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ceramide synthase-4 orchestrates the cell proliferation and tumor growth of liver cancer in vitro and in vivo through the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide Induces Human Hepcidin Gene Transcription through JAK/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to C20-Dihydroceramide and its Conversion to the Bioactive Lipid, C20-Ceramide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of C20-dihydroceramide, focusing on its role as the direct precursor to the biologically active sphingolipid, C20-ceramide. It covers the enzymatic conversion, the distinct biological activities of the precursor and product, and the analytical methods used for their study.

Introduction: The Significance of Ceramide Acyl Chain Length

Ceramides are a class of sphingolipids that are central to cellular metabolism and signaling. They consist of a sphingoid base linked to a fatty acid of variable chain length. This acyl chain length is a critical determinant of the ceramide's biological function, influencing processes from apoptosis and cell cycle arrest to inflammation and senescence.[1] Very-long-chain ceramides, including C20-ceramide, are integral components of cellular membranes and are involved in distinct signaling pathways.

While ceramides are well-established as potent bioactive molecules, their immediate precursors, dihydroceramides, have historically been considered biologically inert.[2][3] Dihydroceramides lack the critical 4,5-trans-double bond in the sphingoid backbone, a structural feature essential for many of the signaling functions of ceramides.[2][4] This guide focuses specifically on the C20 variants, exploring the conversion of the inactive this compound to the active C20-ceramide and the functional consequences of this transformation.

The Biosynthetic Pathway: From Dihydroceramide to Ceramide

The synthesis of C20-ceramide from its dihydro- precursor is a critical final step in the de novo sphingolipid synthesis pathway. This process occurs in two main enzymatic stages, primarily located at the endoplasmic reticulum (ER).[5][6]

-

N-acylation by Ceramide Synthase (CerS): The process begins with the acylation of a sphinganine (dihydrosphingosine) backbone with a C20 fatty acyl-CoA. This reaction is catalyzed by a specific ceramide synthase. Ceramide Synthase 4 (CerS4) and Ceramide Synthase 2 (CerS2) have been shown to exhibit substrate preference for C20:0-acyl-CoA, making them the likely catalysts for the formation of this compound.[7][8][9]

-

Desaturation by Dihydroceramide Desaturase (DEGS): The newly formed this compound is then acted upon by dihydroceramide desaturase (DEGS). This enzyme introduces a 4,5-trans-double bond into the sphinganine backbone, completing the conversion to C20-ceramide.[4][8] This desaturation step is the crucial activating switch, conferring biological activity to the molecule. The reaction is dependent on oxygen (O₂) and NAD(P)H as cofactors.[4][8]

Biological Activity: The Functional Divergence of C20-Ceramide and this compound

The introduction of the 4,5-trans-double bond is the defining structural change that imparts bioactivity to ceramide. This compound is generally considered a non-signaling intermediate, whereas C20-ceramide is an active signaling lipid.

This compound: The Inactive Precursor

Studies have consistently shown that dihydroceramides, including by extension this compound, do not replicate the biological effects of their ceramide counterparts.[3] They do not typically induce apoptosis or inhibit cell proliferation.[3] However, the accumulation of dihydroceramides due to the inhibition of DEGS can lead to cellular stress responses, such as autophagy and ER stress, indicating they are not entirely inert under pathological conditions.[2][3]

C20-Ceramide: The Bioactive Effector

Like other ceramides, C20-ceramide is a pro-apoptotic and anti-proliferative molecule.[10][11] It participates in signaling cascades that regulate cell fate. The accumulation of intracellular ceramides can trigger apoptosis through several mechanisms:

-

Mitochondrial Pathway Activation: Ceramides can form channels in the mitochondrial outer membrane or modulate the activity of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of the caspase cascade.[1]

-

Protein Phosphatase Activation: Ceramides can activate protein phosphatases like Protein Phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins such as Akt.[12]

-

Kinase Regulation: Ceramide can directly interact with and regulate the activity of various kinases, including atypical Protein Kinase C (aPKC), influencing cell polarity and apoptosis.[13]

Quantitative Data Summary

While specific quantitative data for C20 species is sparse in the literature, data from related short-chain and long-chain species provide valuable context for the enzymes involved.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/g protein) | Source Organism | Reference |

| Dihydroceramide Desaturase | C8-Dihydroceramide | 1.92 ± 0.36 | 3.16 ± 0.24 | Rat (Liver) | [14] |

| Dihydroceramide Desaturase | NADH | 43.4 ± 6.47 | 4.11 ± 0.18 | Rat (Liver) | [14] |

| Ceramide Synthase 2 (CerS2) | Sphinganine | 4.8 ± 0.4 | Not Reported | Human | [8] |

Note: CerS2 has a known substrate specificity for C20-C26 acyl-CoAs.[8]

Table 2: Comparative Biological Activities

| Compound | Biological Process | Effect | General Concentration | References |

| Ceramides (General) | Apoptosis | Induces programmed cell death in various cancer cell lines. | Micromolar (µM) range | [3][15][16] |

| Cell Proliferation | Inhibits cell growth and division. | Micromolar (µM) range | [3] | |

| Dihydroceramides | Apoptosis | Generally considered inactive; does not induce apoptosis. | Not Applicable | [3][15] |

| Cell Proliferation | No significant inhibition of cell growth. | Not Applicable | [3] | |

| Autophagy | Accumulation may induce autophagy under DEGS inhibition. | Not Applicable | [2] |

Experimental Protocols

The analysis and quantification of this compound and C20-ceramide in biological samples is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][14][15]

Protocol: Lipid Extraction from Biological Samples

This protocol is a generalized version based on common lipid extraction methods.

-

Sample Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

-

Solvent Extraction (Bligh & Dyer Method):

-

Add a 1:2:0.8 mixture of Chloroform:Methanol:Water to the homogenate.

-

Vortex thoroughly to ensure monophasic mixing and incubate for 20-30 minutes at room temperature.

-

Induce phase separation by adding 1 part Chloroform and 1 part Water.

-

Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

-

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying and Reconstitution:

-

Dry the collected organic phase under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a solvent compatible with the LC-MS/MS mobile phase (e.g., Methanol/Chloroform mixture).

-

Protocol: Quantification by LC-MS/MS

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract into a High-Performance Liquid Chromatography (HPLC) system.

-

Utilize a C18 reverse-phase column for separation.

-

Employ a gradient elution program with a mobile phase typically consisting of a water/acetonitrile/isopropanol mixture containing a modifier like formic acid to aid ionization.[14]

-

-

Mass Spectrometric Analysis:

-

The eluent from the HPLC is directed to a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for each analyte (this compound, C20-ceramide, and internal standards).

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak areas to those of known concentrations of stable isotope-labeled internal standards.

-

Conclusion and Future Directions

This compound serves as the immediate and biologically inactive precursor to the signaling lipid C20-ceramide. The conversion, catalyzed by dihydroceramide desaturase, represents a critical activation step in lipid-mediated cell regulation. Understanding this conversion is vital for researchers in oncology, immunology, and metabolic diseases, where ceramide signaling plays a pivotal role. The enzymes in this pathway, particularly Ceramide Synthases and Dihydroceramide Desaturase, represent potential therapeutic targets for modulating the levels of pro-apoptotic ceramides within cells. Future research should focus on elucidating the specific kinetic parameters of these enzymes for very-long-chain substrates and further delineating the unique signaling pathways governed by C20-ceramide compared to other ceramide species.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ceramides Analysis - Creative Proteomics [creative-proteomics.com]

- 12. preprints.org [preprints.org]

- 13. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptotic activities of C2-ceramide and C2-dihydroceramide homologues against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Enzymatic Architecture of C20-Dihydroceramide Synthesis: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the role of Ceramide Synthase (CerS) enzymes in the biosynthesis of C20-dihydroceramide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the substrate specificity of CerS isoforms, details relevant experimental methodologies, and presents key quantitative data and signaling pathways.

Executive Summary

Dihydroceramides, the immediate precursors to ceramides, are central to sphingolipid metabolism and cellular signaling. The acyl chain length of these molecules, determined by a family of six Ceramide Synthase (CerS) enzymes, dictates their biological function. This guide focuses on the synthesis of this compound, a species implicated in various cellular processes. We will explore the specific roles of CerS2 and CerS4, the primary enzymes responsible for its production, and provide the necessary technical information for its study.

The De Novo Synthesis Pathway of Dihydroceramides

Dihydroceramides are synthesized in the endoplasmic reticulum (ER) through the de novo pathway.[1][2] This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (dihydrosphingosine).[1][2] The key step in determining the acyl chain length is the N-acylation of sphinganine by a CerS enzyme, which transfers a fatty acyl-CoA to the sphinganine backbone to form dihydroceramide.[1][3] The subsequent desaturation of dihydroceramide by dihydroceramide desaturase 1 (DEGS1) forms ceramide.[2][4]

Ceramide Synthase Specificity for C20-Acyl-CoA

The synthesis of this compound is primarily catalyzed by two specific Ceramide Synthase isoforms: CerS2 and CerS4.[1][4][5][6] Each of the six mammalian CerS enzymes exhibits a preference for fatty acyl-CoAs of particular chain lengths.[3][7]

Table 1: Substrate Specificity of Mammalian Ceramide Synthases

| Ceramide Synthase | Acyl-CoA Chain Length Specificity | Primary Tissue Expression | References |

| CerS1 | C18 | Brain, Skeletal Muscle | [3][7][8] |

| CerS2 | C20-C26 (Very Long Chain) | Ubiquitous (high in liver, kidney) | [5][9][10] |

| CerS3 | C22-C34 (Ultra Long Chain) | Skin, Testis | [1][7] |

| CerS4 | C18-C22 | Skin, Leukocytes, Heart, Liver | [1][4][7] |

| CerS5 | C14-C16 | Prostate, Skeletal Muscle | [3][7][11] |

| CerS6 | C14-C16 | Intestine, Spleen, Lymph Nodes | [3][7][11] |

While both CerS2 and CerS4 can utilize C20-CoA, their broader substrate ranges suggest potentially different roles in cellular physiology. CerS2 is generally associated with the synthesis of very-long-chain ceramides, while CerS4 has a slightly narrower specificity centered around C20.[1][9][10]

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol outlines a common method for measuring CerS activity using a fluorescent substrate.[12][13][14]

Materials:

-

Cell or tissue homogenates

-

Lysis buffer (e.g., 20 mM HEPES pH 7.4, 25 mM KCl, 2 mM MgCl2, 250 mM Sucrose, protease inhibitors)[13]

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C20:0-CoA)

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.4, 20 mM KCl, 1 mM MgCl2, 0.5% BSA)

-

Chloroform/Methanol (2:1, v/v)

-

TLC plate (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid, 90:9:1, v/v/v)

Procedure:

-

Prepare cell or tissue homogenates by Dounce homogenization or sonication in lysis buffer.[13]

-

Determine protein concentration of the homogenate using a BCA assay.[13]

-

Set up the reaction mixture containing reaction buffer, a defined amount of homogenate protein (e.g., 25-100 µg), NBD-sphinganine (e.g., 10 µM), and the specific fatty acyl-CoA (e.g., 50 µM).[14]

-

Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).[14]

-

Stop the reaction by adding chloroform/methanol (2:1, v/v).

-

Extract the lipids and spot the extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the fluorescent NBD-labeled dihydroceramide product under UV light and quantify using densitometry.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of specific lipid species.[15][16]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., C17:0-dihydroceramide)

-

Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Homogenize the biological sample.

-

Add a known amount of the internal standard to the homogenate.

-

Perform lipid extraction using a method such as Bligh-Dyer.[16]

-

Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a reversed-phase C18 column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. A specific precursor-to-product ion transition for this compound is monitored.

-

Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Role in Cellular Signaling and Disease

While ceramides are well-established signaling molecules involved in apoptosis, cell cycle arrest, and inflammation, the specific roles of dihydroceramides are still being elucidated.[4][17] Dihydroceramides were once considered inactive precursors, but recent evidence suggests they have distinct biological activities.[4]

Elevated levels of C20 and other very-long-chain ceramides have been observed in a mouse model of Alzheimer's disease, suggesting a potential role in neurodegeneration.[18] In the context of cancer, the expression of CerS4, and consequently the production of C18 and C20 ceramides, is elevated in certain breast cancers.[19][20] The balance between different ceramide species, including those derived from this compound, can influence cellular fate. Long-chain ceramides (C16-C20) are generally considered to have anti-proliferative effects.[21]

Further research is required to fully delineate the specific signaling pathways directly modulated by this compound.

Conclusion and Future Directions

The synthesis of this compound is a highly regulated process orchestrated primarily by CerS2 and CerS4. Understanding the distinct contributions of these enzymes is crucial for deciphering the role of C20-containing sphingolipids in health and disease. The development of isoform-specific inhibitors for CerS enzymes will be a critical tool in this endeavor, potentially offering novel therapeutic strategies for a range of pathologies, including metabolic diseases, cancer, and neurodegenerative disorders.[7][8][22][23] The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced roles of this compound and the enzymes that produce it.

References

- 1. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]

- 8. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]

- 9. Expression of Ceramide Synthases in Mice and Their Roles in Regulating Acyl-Chain Sphingolipids: A Framework for Baseline Levels and Future Implications in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ceramide synthase CERS4 gene downregulation is associated with KRAS mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases | Semantic Scholar [semanticscholar.org]

- 23. (PDF) A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism. (2018) | Nigel Turner | 126 Citations [scispace.com]

The Ins and Outs of a Bioactive Precursor: A Technical Guide to the Subcellular Localization of C20-Dihydroceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered mere inactive precursors to ceramides in the de novo sphingolipid synthesis pathway, are now emerging as critical bioactive lipids in their own right.[1][2] Their accumulation has been linked to significant cellular events, including autophagy, apoptosis, and cell cycle arrest.[2][3] Among the various acyl chain length species, C20-dihydroceramide (N-icosanoyl-sphinganine) is of particular interest due to its involvement in these fundamental cellular processes. Understanding the precise subcellular localization of this compound is paramount for elucidating its molecular functions and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the subcellular distribution of this compound, the experimental methodologies used to determine its location, and its role in key signaling pathways.

Subcellular Hotspots: Where Does this compound Reside?

The subcellular distribution of this compound is intimately linked to its synthesis and metabolic fate. The primary sites of its localization and function are the endoplasmic reticulum, the Golgi apparatus, and mitochondria.

-

Endoplasmic Reticulum (ER): The ER is the primary site of de novo sphingolipid synthesis.[4] It is here that ceramide synthases (CerS) acylate sphinganine to form dihydroceramides. Specifically, Ceramide Synthase 2 (CerS2) is responsible for the synthesis of very-long-chain ceramides, including C20-ceramide and by extension, this compound.[4] Dihydroceramide desaturase (DES), the enzyme that converts dihydroceramides to ceramides, is also localized to the ER membrane.[4] Consequently, the ER is a major hub for this compound synthesis and metabolism. Accumulation of dihydroceramides in the ER is known to induce ER stress and the unfolded protein response (UPR).[2][3]

-

Golgi Apparatus: Following their synthesis in the ER, dihydroceramides can be transported to the Golgi apparatus. In the Golgi, they can be further metabolized into more complex sphingolipids. Studies using fluorescently labeled dihydroceramide analogs have shown their accumulation in the Golgi.[5]

-

Mitochondria: Mitochondria are key players in apoptosis, and evidence suggests that dihydroceramides can influence mitochondrial function. Dihydroceramides have been shown to inhibit the formation of ceramide channels in the outer mitochondrial membrane, which are involved in the release of pro-apoptotic factors.[1] This suggests a potential localization or at least a functional interaction of dihydroceramides at the mitochondrial membrane.

Quantitative Distribution of this compound

The following table provides a hypothetical, yet plausible, quantitative distribution of this compound across different subcellular fractions. These values are for illustrative purposes and are based on the known enrichment of sphingolipid synthesis and metabolism in the ER and Golgi. Actual quantitative data would require experimental determination via subcellular fractionation followed by mass spectrometry.

| Subcellular Fraction | This compound (pmol/mg protein) | Percentage of Total Cellular this compound (%) |

| Endoplasmic Reticulum | 15.0 | 60 |

| Golgi Apparatus | 5.0 | 20 |

| Mitochondria | 2.5 | 10 |

| Plasma Membrane | 1.25 | 5 |

| Cytosol | 1.25 | 5 |

This compound in Cellular Signaling

The accumulation of this compound has been shown to modulate several key signaling pathways, primarily those involved in cellular stress responses.

Autophagy

Dihydroceramide accumulation is a known inducer of autophagy.[1] This process is thought to be initiated by ER stress caused by the buildup of these lipids. The subsequent unfolded protein response (UPR) can then trigger the autophagic machinery. One of the key proteins in autophagy, ATG7, has been shown to be downregulated in response to increased ceramide levels, which can be influenced by dihydroceramide accumulation.[6]

Apoptosis

Dihydroceramides can also play a role in apoptosis, although their effects are more complex and can be antagonistic to those of ceramides. While ceramides are generally considered pro-apoptotic, dihydroceramides can inhibit ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.[1] However, sustained ER stress resulting from high levels of dihydroceramides can ultimately trigger apoptosis.[3]

Cell Cycle Arrest

Studies have shown that the accumulation of dihydroceramides can lead to cell cycle arrest in the G0/G1 phase.[2][7] This effect is associated with the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the cell cycle.[7]

Experimental Protocols for Determining Subcellular Localization

A combination of techniques is required to accurately determine the subcellular localization of this compound. These include subcellular fractionation, lipidomics analysis, and fluorescence microscopy.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

Protocol:

-

Cell Lysis: Homogenize cultured cells or tissues in a hypotonic buffer to disrupt the plasma membrane while keeping the organelles intact.

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation): Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi) and other small vesicles. The final supernatant is the cytosolic fraction.

-

Purity Assessment: Analyze each fraction by Western blotting for organelle-specific marker proteins to assess the purity of the fractionation.

Lipid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for quantifying specific lipid species within each subcellular fraction.

Protocol:

-

Lipid Extraction: Extract total lipids from each subcellular fraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

-

Internal Standards: Add a known amount of a this compound internal standard (e.g., with a stable isotope-labeled acyl chain) to each sample before extraction for accurate quantification.

-

LC Separation: Separate the lipid species using reverse-phase liquid chromatography.

-

MS/MS Analysis: Analyze the eluting lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for detection and quantification.

-

Data Analysis: Quantify the amount of this compound in each fraction relative to the internal standard and normalize to the protein content of the fraction.

Visualization by Fluorescence Microscopy

This technique allows for the direct visualization of dihydroceramide localization within intact cells.

Protocol:

-

Fluorescent Labeling: Incubate live cells with a fluorescently labeled dihydroceramide analog (e.g., NBD-C6-dihydroceramide).

-

Organelle Co-staining: Co-stain the cells with fluorescent markers for specific organelles (e.g., ER-Tracker™, MitoTracker™).

-

Confocal Microscopy: Acquire high-resolution images using a confocal microscope.

-

Colocalization Analysis: Analyze the images to determine the degree of colocalization between the fluorescent dihydroceramide analog and the organelle markers.

Conclusion and Future Directions

The subcellular localization of this compound is critical to its function as a bioactive lipid. Primarily synthesized in the endoplasmic reticulum, it can also be found in the Golgi apparatus and has functional interactions with mitochondria. Its accumulation in these organelles can trigger significant cellular responses, including autophagy, apoptosis, and cell cycle arrest. A multi-pronged experimental approach combining subcellular fractionation, advanced mass spectrometry, and fluorescence microscopy is essential for a comprehensive understanding of its distribution.

Future research should focus on obtaining precise quantitative data on the distribution of this compound and other dihydroceramide species across a wider range of organelles and cell types. Furthermore, elucidating the specific protein interactors of this compound within each organelle will be key to fully unraveling its diverse biological roles. This knowledge will be invaluable for the development of novel therapeutic strategies that target dihydroceramide metabolism in diseases such as cancer and neurodegenerative disorders.

References

- 1. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased ceramide accumulation correlates with downregulation of the autophagy protein ATG-7 in MCF-7 cells sensitized to photodamage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biophysical Impact of C20-Dihydroceramide on Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramides, the immediate precursors to ceramides in the de novo sphingolipid synthesis pathway, are increasingly recognized for their distinct biophysical effects on cellular membranes. The absence of the C4-C5 trans-double bond in the sphingoid backbone of dihydroceramides, in contrast to ceramides, leads to significant alterations in membrane properties, particularly a decrease in fluidity and an increase in lipid order. This technical guide provides an in-depth exploration of C20-dihydroceramide, a physiologically relevant long-chain dihydroceramide, and its impact on the biophysical characteristics of lipid bilayers. We delve into the structural differences between this compound and its ceramide counterpart, detail the experimental methodologies used to quantify its effects on membrane fluidity, and present a comprehensive overview of its role within the broader context of sphingolipid metabolism. While specific quantitative data for this compound is limited in current literature, this guide establishes a framework for its study by presenting illustrative data for related compounds and outlining the protocols for future research.

Introduction: The Significance of Dihydroceramides in Membrane Biology

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as key signaling molecules.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule implicated in a wide array of cellular processes including apoptosis, cell proliferation, and stress responses.[2] However, the biosynthetic precursor to ceramide, dihydroceramide, has long been considered a biologically inert intermediate. Emerging evidence now challenges this view, highlighting that dihydroceramides possess unique biophysical properties that can significantly influence membrane structure and function.[1]

The key structural difference between ceramides and dihydroceramides is the presence of a C4-C5 trans-double bond in the sphingosine backbone of ceramides, which is absent in the sphinganine backbone of dihydroceramides. This seemingly subtle difference has profound implications for lipid packing and intermolecular interactions within the membrane. Dihydroceramides, including the C20 species (N-eicosanoyl-sphinganine), are generally more saturated and adopt a more rigid conformation, leading to tighter lipid packing and the formation of more ordered, gel-like domains within the membrane.[1]

This guide focuses specifically on this compound, a long-chain dihydroceramide, and its role in modulating membrane fluidity. Understanding the biophysical impact of this compound is crucial for researchers in fields ranging from cell biology to drug development, as alterations in membrane fluidity can affect the function of membrane-associated proteins, influence signaling cascades, and impact cellular processes such as autophagy and apoptosis.

This compound: Structure and Biosynthesis

This compound consists of a sphinganine (d18:0) backbone N-acylated with a 20-carbon saturated fatty acid, eicosanoic acid (20:0). Its fully saturated nature contributes to its ability to pack tightly with other lipids in the membrane, thereby increasing membrane order.

The De Novo Sphingolipid Synthesis Pathway

This compound is synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway. This pathway is a fundamental cellular process for producing all sphingolipids.

References

The Physiological Relevance of C20-Dihydroceramide Accumulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydroceramides (dhCer), including C20-dihydroceramide, were largely considered biologically inert precursors to their more famous bioactive counterparts, ceramides. However, a growing body of evidence has repositioned these molecules as critical signaling lipids in their own right. The accumulation of specific dhCer species, dictated by the activity of ceramide synthases (CerS) and dihydroceramide desaturases (DES), is now implicated in a host of fundamental cellular processes. This technical guide provides a comprehensive overview of the physiological relevance of this compound accumulation, with a focus on its roles in cellular signaling, disease pathogenesis, and its potential as a therapeutic target. We will delve into the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this fascinating lipid.

Data Presentation: Quantitative Accumulation of Dihydroceramides

The following tables summarize quantitative data on dihydroceramide and ceramide levels in various pathological and experimental contexts. It is important to note that many studies measure total ceramide or dihydroceramide levels, or a panel of species, rather than focusing solely on the C20 species.

| Condition | Tissue/Cell Type | Lipid Species | Fold Change/Concentration | Reference |

| Cancer | ||||

| Colorectal Cancer | Tumor Tissue | C20:0 Ceramide | Lower in tumor vs. normal | [1] |

| Colorectal Cancer | Tumor Tissue (Advanced Stage) | C20:0 Ceramide | Higher in advanced vs. early stage | [1] |

| Pancreatic Cancer | Plasma of cachectic patients | C20 Ceramide | No significant change | [2] |

| Breast Cancer | Tamoxifen-Resistant MCF-7 Cells | Total Dihydroceramides | Lower in resistant cells | [3] |

| Neurodegenerative Diseases | ||||

| Alzheimer's Disease | Brain Tissue | C20 Ceramide | Elevated | [4] |

| Mild Cognitive Impairment | Plasma (Males) | C20:0 Ceramide | Higher levels associated with MCI | [5] |

Note: Data on this compound specifically is often presented as part of a broader lipidomic profile. The table reflects the available data, which sometimes focuses on the more abundant ceramide counterpart.

Signaling Pathways Modulated by this compound Accumulation

The accumulation of this compound, primarily synthesized by Ceramide Synthase 2 (CerS2) and CerS4, and regulated by Dihydroceramide Desaturase 1 (DES1), triggers several critical signaling cascades.[6][7]

Induction of the Unfolded Protein Response (UPR) and ER Stress

Dihydroceramide accumulation is a potent inducer of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). This is a key mechanism by which these lipids exert their cytotoxic effects.

Studies have shown that dihydroceramides can directly activate the ATF6 branch of the UPR.[8][9] This occurs independently of the luminal stress sensing domain of ATF6, suggesting a direct interaction with the transmembrane domain.[8] Dihydroceramide accumulation also leads to the activation of the PERK and IRE1α arms of the UPR, resulting in the expression of pro-apoptotic factors like CHOP.[6][10]

Regulation of Autophagy

Dihydroceramide accumulation is a known trigger of autophagy, a cellular recycling process that can promote either cell survival or cell death depending on the context.

One mechanism by which dihydroceramides induce autophagy is through the inhibition of the Akt/mTORC1 signaling pathway, a master negative regulator of autophagy.[1][10][11] Additionally, dihydroceramide accumulation can lead to the activation of JNK, which in turn phosphorylates Bcl-2, causing its dissociation from Beclin-1.[7] This liberation of Beclin-1 is a critical step in the initiation of autophagosome formation.

Induction of Apoptosis

While initially considered anti-apoptotic or inert in this context, accumulating evidence demonstrates that specific dihydroceramides, under certain conditions, can promote apoptosis.

The pro-apoptotic effects of dihydroceramides are often linked to their ability to influence mitochondrial integrity. Dihydroceramide accumulation can lead to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, promoting mitochondrial outer membrane permeabilization and the release of cytochrome c.[12] This, in turn, activates the caspase cascade, with caspase-9 and caspase-3 playing pivotal roles in executing the apoptotic program.[2][13] Conversely, some studies suggest that dihydroceramides can inhibit the formation of ceramide channels in the mitochondrial membrane, a pro-apoptotic event.[14]

Experimental Protocols

Induction of this compound Accumulation